(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine
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Overview
Description
(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyloxycarbonyl (Cbz) protecting group, and a hydroxymethyl group attached to the pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction of suitable precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group through a reaction with di-tert-butyl dicarbonate.
Protection of the Secondary Amine: The secondary amine is protected using a benzyloxycarbonyl (Cbz) group through a reaction with benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the protecting groups, yielding the free amine.
Substitution: The hydroxymethyl group can participate in substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogenation using palladium on carbon, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of protecting groups allows for selective reactions and modifications, enabling the study of specific pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine shares similarities with other protected pyrrolidine derivatives, such as:
- (3R)-1-Boc-3-N-Cbz-4-(Methoxymethyl)pyrrolidine-3-Amine
- (3R)-1-Boc-3-N-Cbz-4-(Ethoxymethyl)pyrrolidine-3-Amine
Uniqueness
- The unique combination of Boc and Cbz protecting groups, along with the hydroxymethyl group, provides this compound with distinct reactivity and selectivity. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research.
Properties
Molecular Formula |
C18H26N2O5 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-9-14(11-21)15(10-20)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 |
InChI Key |
YXRDRPMUWUKCSL-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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